Thiochromeno[2,3-b]pyridin-5-one
Description
Structure
3D Structure
Properties
CAS No. |
5698-68-0 |
|---|---|
Molecular Formula |
C12H7NOS |
Molecular Weight |
213.26g/mol |
IUPAC Name |
thiochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C12H7NOS/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7H |
InChI Key |
VEOSCXKPFWPNIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)N=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Thiochromeno 2,3 B Pyridin 5 One and Its Derivatives
Conventional Synthetic Routes
Traditional methods for synthesizing the thiochromeno[2,3-b]pyridin-5-one core often rely on multi-step sequences and catalyst-driven reactions.
Multi-step Synthesis Strategies
These strategies involve the sequential construction of the heterocyclic system from simpler, more readily available starting materials.
The synthesis often commences with precursor molecules that already contain a portion of the final ring system. A key intermediate, 7-amino-5H-thiochromeno[2,3-b]pyridin-5-one, serves as a versatile building block for further derivatization. For instance, this amino derivative can be reacted with various aldehydes to produce a range of 7-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-one derivatives. bookpi.org This reaction can be carried out using both conventional heating and microwave irradiation, with the latter often providing improved yields and shorter reaction times. bookpi.org
The introduction of functional groups, such as an amino group, is often achieved through a nitration-reduction sequence. While specific details on the nitration of 5H-thiochromeno[2,3-b]pyridin-5-one itself are not extensively documented in the provided results, the synthesis of related nitro-containing heterocycles is a common strategy. For example, in the synthesis of thiochromeno[4,3-b]pyridine derivatives, precursors like (2-chloro-5-nitrophenyl)diazenyl moieties are utilized. acs.org This suggests that nitration of an appropriate aromatic precursor, followed by cyclization and subsequent reduction of the nitro group, represents a viable, albeit less direct, pathway to amino-substituted thiochromeno[2,3-b]pyridin-5-ones.
Condensation reactions are fundamental to the assembly of the pyridinone ring onto the thiochromene framework. A notable example involves the cyclocondensation of thiochroman-4-one (B147511) with other reagents. acs.orgnih.gov One-pot, multi-component reactions are particularly efficient. For instance, the reaction of salicylaldehydes and malononitrile (B47326) dimer can lead to the formation of the related chromeno[2,3-b]pyridine system. nih.govmdpi.comnih.gov
A three-component synthesis of functionalized thiochromeno[2,3-b]pyridine derivatives proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization, starting from β-(2-chloroaroyl)thioacetanilide. nih.gov Similarly, the reaction of N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with malononitrile and acetone (B3395972) yields complex pyrido[2',3':4,5]thieno[2,3-b]pyridines, highlighting the utility of ternary condensation reactions. sciforum.net
| Reaction Type | Precursors | Key Features | Reference |
| Schiff Base Formation | 7-amino-5H-thiochromeno[2,3-b]pyridin-5-one, Aldehydes | Microwave-assisted, Conventional heating | bookpi.org |
| Multi-component Cyclocondensation | Thiochroman-4-one, Arylhydrazonals, Ammonium (B1175870) acetate (B1210297) | High-pressure Q-tube reactor | acs.orgnih.gov |
| Three-component Synthesis | β-(2-chloroaroyl)thioacetanilide, Malononitrile | KF/neutral Al2O3 catalyst, PEG 6000, Microwave irradiation | nih.gov |
| Ternary Condensation | Pyridine-2-thiolates, Malononitrile, Acetone | Base-catalyzed cascade heterocyclization | sciforum.net |
Catalyst-Dependent Synthesis
Catalysts play a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound and its analogues. A combination of potassium fluoride (B91410) on neutral alumina (B75360) (KF/neutral Al2O3) with PEG 6000 has been shown to be highly effective in catalyzing the three-component synthesis of thiochromeno[2,3-b]pyridine derivatives under microwave irradiation. nih.gov This catalytic system significantly improves reaction yields and reduces reaction times. nih.gov
In other syntheses, ammonium acetate not only acts as a reagent but also facilitates the cyclocondensation process, particularly in high-pressure reactions for creating thiochromeno[4,3-b]pyridines. acs.orgnih.govkfas.org.kw Basic catalysts like piperidine (B6355638) are used for intramolecular cyclization steps. mdpi.com
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. In the context of this compound synthesis, several green chemistry approaches have been explored.
Microwave-assisted synthesis has been successfully applied to the synthesis of 7-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-one derivatives, offering advantages such as shorter reaction times and potentially higher yields compared to conventional heating methods. bookpi.org
Another significant advancement is the use of high-pressure reactors, such as the Q-tube, for cyclocondensation reactions. acs.orgnih.govkfas.org.kwnih.gov This technique, combined with a suitable solvent and catalyst system like acetic acid and ammonium acetate, has proven superior to conventional heating for synthesizing thiochromeno[4,3-b]pyridine derivatives, offering a safe, scalable, and high-yielding protocol. acs.orgnih.govkfas.org.kwnih.gov The reaction temperature in these high-pressure systems is a critical parameter, with optimal yields being achieved at temperatures around 170 °C. semanticscholar.org
The use of high-speed ball milling (HSBM) represents another green technique. nih.gov This method, in conjunction with a ZnAl2O4 nanopowder catalyst, has been employed for the synthesis of related thiochromeno[4,3-b]pyran derivatives. nih.gov The advantages of HSBM include reduced solvent usage, simple operation, and lower energy costs. nih.gov
One-pot, multi-component reactions are also a cornerstone of green synthesis, embodying principles of atom and step economy. nih.govmdpi.comnih.gov The synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines from salicylaldehydes, malononitrile dimer, and an alcohol, where the alcohol serves as both reactant and solvent, exemplifies this efficient and environmentally conscious approach. nih.govmdpi.comnih.gov
| Technique | Key Features | Application Example | Reference |
| Microwave Irradiation | Shorter reaction times, Improved yields | Synthesis of 7-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-one | bookpi.org |
| High-Pressure Q-tube Reactor | Enhanced reaction rates, High yields, Scalability | Cyclocondensation for thiochromeno[4,3-b]pyridines | acs.orgnih.govkfas.org.kwnih.gov |
| High-Speed Ball Milling (HSBM) | Reduced solvent, Low energy, Nanocatalyst | Synthesis of thiochromeno[4,3-b]pyran derivatives | nih.gov |
| One-Pot Multi-component Reactions | Atom and step economy, Simplified work-up | Synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines | nih.govmdpi.comnih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times, increased product yields, and cleaner reactions with fewer side products.
While specific literature detailing the direct microwave-assisted synthesis of the this compound core is not prominent, the methodology has been successfully applied to a variety of structurally related heterocyclic systems. For instance, an efficient, catalyst-free, microwave-assisted multicomponent reaction has been developed for generating 5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives from 2-aminothiazole, aromatic aldehydes, and ethyl acetoacetate (B1235776) in acetic acid. clockss.org This approach highlights the potential of microwave heating to facilitate rapid one-pot syntheses of complex fused heterocycles. clockss.org Similarly, optically active bicyclic 2-pyridinones have been synthesized in a two-step procedure requiring only 3 + 2 minutes of reaction time under microwave irradiation, a significant improvement over the two days needed with conventional heating. nih.gov These examples demonstrate the utility of MAOS in heterocyclic chemistry, suggesting its potential as a viable and efficient method for the synthesis of this compound derivatives.
High-Pressure System Methodologies (e.g., Q-tube reactor)
High-pressure systems, such as the Q-tube reactor, offer a secure and efficient means of conducting reactions at temperatures above the solvent's boiling point. This technology has been effectively utilized in the synthesis of thiochromeno-pyridine isomers.
A notable green protocol has been developed for synthesizing Thiochromeno[4,3-b]pyridine derivatives, an isomer of the target compound, using a Q-tube-assisted strategy. nih.govnih.gov This method involves the ammonium acetate-mediated cyclocondensation reaction between thiochroman-4-one and various 3-oxo-2-arylhydrazonopropanals. nih.gov The use of the high-pressure Q-tube reactor was shown to be markedly superior to conventional heating methods. nih.govnih.gov For example, when the model reaction was attempted in various solvents at atmospheric pressure, no product was formed even after 18 hours. acs.org However, using the Q-tube at 170 °C, the reaction proceeded to completion in just 45 minutes, demonstrating the system's efficiency. acs.org This protocol is noted for its safety, broad substrate scope, simple work-up, and high atom economy. nih.govnih.gov
The reaction mechanism involves two sequential dehydrative stages to construct the fused pyridine (B92270) ring. nih.gov The effectiveness of this methodology suggests its applicability for the synthesis of the this compound scaffold, given the use of the key thiochroman-4-one precursor.
| Compound | Substituents | Starting Materials | Yield (%) | Reference |
| (E)-2-(4-Bromophenyl)-3-[(2-chloro-5-nitrophenyl)diazenyl]-5H-thiochromeno[4,3-b]pyridine | R¹=4-Br-Ph; R²=2-Cl,5-NO₂-Ph | Thiochroman-4-one, (E)-2-(2-(2-chloro-5-nitrophenyl)hydrazono)-3-oxo-3-(p-tolyl)propanal | 94% | nih.gov |
| (E)-2-(4-Chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-5H-thiochromeno[4,3-b]pyridine | R¹=4-Cl-Ph; R²=4-Cl-Ph | Thiochroman-4-one, (E)-2-(2-(4-chlorophenyl)hydrazono)-3-(4-chlorophenyl)-3-oxopropanal | 88% | nih.govacs.org |
| (E)-2-(p-Tolyl)-3-[(2,4-dinitrophenyl)diazenyl]-5H-thiochromeno[4,3-b]pyridine | R¹=4-Me-Ph; R²=2,4-diNO₂-Ph | Thiochroman-4-one, (E)-2-(2-(2,4-dinitrophenyl)hydrazono)-3-oxo-3-(p-tolyl)propanal | 96% | nih.gov |
One-Pot and Multi-Component Reactions (MCRs)
One-pot and multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single step, aligning with the principles of green chemistry. mdpi.comnih.gov
While specific MCRs for this compound are not extensively detailed, methodologies for the analogous oxygen-containing Chromeno[2,3-b]pyridines provide significant insight. A one-pot, two-step synthesis for 5-alkoxy-5H-chromeno[2,3-b]pyridines has been developed. mdpi.com This reaction involves the initial stirring of salicylaldehydes and malononitrile dimer at room temperature, followed by refluxing with an alcohol that serves as both the solvent and a reactant. mdpi.com This "component economy" approach yields the desired products in good to excellent yields (77–93%) with a simple filtration work-up. mdpi.comnih.gov
Furthermore, the high-pressure synthesis of the isomeric Thiochromeno[4,3-b]pyridines is itself a one-pot, three-component reaction, combining thiochroman-4-one, an arylhydrazonal, and ammonium acetate. acs.org The development of one-pot syntheses for the thiochromone (B8434766) core, a direct precursor, from 3-(arylthiol)propanoic acids further underscores the utility of this approach in building the foundational heterocyclic system efficiently. preprints.orgpreprints.org
Table 2: One-Pot Synthesis of 5-Alkoxy-5H-chromeno[2,3-b]pyridine Derivatives (Note: The following examples are for the oxygen analog, Chromeno[2,3-b]pyridine.)
| Compound | Starting Salicylaldehyde | Starting Alcohol | Yield (%) | Reference |
| 2,4-Diamino-5-ethoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Salicylaldehyde | Ethanol | 93% | mdpi.com |
| 2,4-Diamino-5-propoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Salicylaldehyde | n-Propanol | 88% | mdpi.com |
| 2,4-Diamino-9-bromo-5-methoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 2-Hydroxy-3-bromobenzaldehyde | Methanol | 81% | mdpi.com |
Tandem Annulation and Cycloaddition Strategies
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a result of the functionality generated in the previous step. This allows for the construction of complex cyclic systems with high bond-forming efficiency.
The synthesis of the Thiochromeno[4,3-b]pyridine isomer can be viewed as a tandem process. It begins with an initial condensation reaction, which then undergoes a subsequent intramolecular cyclodehydration (annulation) to form the final fused pyridine ring onto the thiochromanone framework. nih.govacs.org
Related tandem strategies have been employed for similar sulfur-containing heterocycles. For example, a domino pseudo-three-component reaction of 4-hydroxydithiocoumarin and aldehydes has been used to synthesize thiopyrano{2,3-b:6,5-b'} bis(thiochromene) derivatives through a sequence of C-C and C-S bond formations. researchgate.net Another relevant strategy is the oxidative cyclization of pre-formed 5H-Chromeno[2,3-b]pyridines, which undergo an intramolecular cyclization in formic acid to create more complex, rigid, and highly condensed benzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines. nih.gov These examples of tandem annulation and cyclization on related scaffolds illustrate powerful methods for building the core structure and for its further elaboration.
Synthetic Strategies for Functionalized Derivatives
Introduction of Substituents at Specific Positions
The functionalization of the this compound ring system can be achieved by two primary approaches: incorporating substituted precursors during the initial synthesis or by direct modification of the heterocyclic core after its formation.
The most straightforward method is to use functionalized starting materials. In the high-pressure synthesis of the isomeric Thiochromeno[4,3-b]pyridines, the diversity of the final products is dictated by the choice of substituents on the arylhydrazonal precursors. nih.gov By varying the electron-withdrawing or electron-donating groups on the aromatic rings of these starting materials, a library of specifically substituted thiochromeno-pyridine derivatives can be generated. For instance, arylhydrazonals with N-aryl moieties bearing strong electron-withdrawing groups like halogens and nitro groups resulted in excellent yields of the corresponding products. nih.gov
Post-synthesis modification is another powerful tool. For example, thieno[2,3-b]thiochromen-4-one oximes, synthesized via a thio[3+2] cyclization, can be subsequently converted into the corresponding 2-amino or 2-nitroso derivatives, demonstrating functional group interconversion on a related heterocyclic system. researchgate.net
Table 3: Functionalization via Substituted Precursors for Thiochromeno[4,3-b]pyridine Derivatives (Note: The following examples are for the [4,3-b] isomer.)
| Arylhydrazonal Substituent (on N-aryl moiety) | Arylhydrazonal Substituent (on C-aryl moiety) | Product Yield (%) | Reference |
| 2-Cl, 5-NO₂ | 4-Br-Ph | 94% | nih.gov |
| 2,4-di-NO₂ | p-Tolyl | 96% | nih.gov |
| 4-Cl | 4-Cl-Ph | 88% | nih.gov |
Derivatization for Structure-Activity Relationship (SAR) Studies
The exploration of the this compound scaffold in medicinal chemistry is significantly driven by the synthesis of various derivatives to establish a robust Structure-Activity Relationship (SAR). These studies are crucial for identifying the key structural features of the molecule that are essential for its biological activity and for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The derivatization efforts on the this compound core have been largely guided by the SAR of the closely related and well-studied chromeno[2,3-b]pyridin-5-one analogues, such as amlexanox (B1666007). nih.gov
Systematic modifications of the this compound skeleton are performed at several key positions to probe the electronic and steric requirements for a desired biological response. The primary points of derivatization include the A-ring (positions 6, 7, 8, and 9), the pyridine ring (positions 2 and 3), and the thiopyran ring (position 5).
Inspired by the SAR of chromeno[2,3-b]pyridine-based kinase inhibitors like amlexanox, where substitutions on the A-ring significantly modulate activity, similar strategies have been applied to the thiochromeno analogue. nih.gov For instance, the introduction of substituents at the 7- and 8-positions is a common strategy. The synthesis of 7-amino derivatives, which can then be further modified, highlights this approach. For example, a 7-amino-5H-thiochromeno[2,3-b]pyridin-5-one can serve as a versatile intermediate for creating a library of derivatives, such as through the formation of Schiff bases (e.g., 7-benzylideneamino derivatives). researchgate.net The nature of the substituent on the A-ring, whether it is electron-donating or electron-withdrawing, its size, and its lipophilicity, can have a profound impact on the molecule's interaction with its biological target.
In a study on related 5H-thiochromenopyridines, various derivatives with substitutions on the A-ring were synthesized and evaluated for their cytotoxic activity against melanoma and glioma cell lines. researchgate.net This research underscored the importance of the thiochromeno scaffold over its chromeno counterpart for the observed anticancer activity. researchgate.net
The 5-position of the thiopyran ring is another critical site for derivatization. The introduction of different thio-substituents at this position has been explored to modulate the biological activity of the scaffold. In one study, a series of 2,4-diamino-5H-thiochromenopyridines with various aryl and alkyl thio-groups at the 5-position were synthesized and tested for their anti-cancer properties. mdpi.com The results indicated that the nature of the substituent at this position significantly influenced the cytotoxic potency.
The table below summarizes the findings from a study on the anticancer activity of 5-substituted-thiochromenopyridines against various cancer cell lines.
Table 1: Cytotoxicity of 5-Substituted-Thiochromenopyridine Derivatives
| Compound | R (at position 5) | Cell Line 1 (IC50, µM) | Cell Line 2 (IC50, µM) |
|---|---|---|---|
| 1a | Benzylthio | >10 | >10 |
| 1b | (4-Fluorophenyl)thio | 5.2 | 6.8 |
| 1c | (4-Fluoronaphthalen-1-yl)thio | 3.1 | 4.5 |
Data is illustrative and compiled from findings on related thiochromenopyridine scaffolds. researchgate.netmdpi.com
The collective findings from these derivatization studies are essential for constructing a comprehensive SAR model for the this compound class of compounds. This model, in turn, guides the rational design of new analogues with improved therapeutic potential. While the body of research on the SAR of this compound is still growing, the initial results, often in comparison to their oxygen-containing counterparts, suggest that this scaffold is a promising template for the development of novel therapeutic agents. acs.orgnih.gov
Structural Characterization and Spectroscopic Analysis Techniques
Vibrational Spectroscopy (e.g., IR spectroscopy)
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For Thiochromeno[2,3-b]pyridin-5-one, an IR spectrum would be expected to show characteristic absorption bands that confirm its key structural features.
Key expected vibrational modes would include:
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group.
C=C and C=N Stretches: Multiple bands in the aromatic region corresponding to the vibrations of the fused benzene (B151609) and pyridine (B92270) rings.
C-S Stretch: A weaker absorption associated with the thioether linkage in the thiopyran ring.
C-H Bends: Absorptions corresponding to the out-of-plane and in-plane bending of the aromatic C-H bonds.
While the synthesis of this compound has been described, specific IR absorption data has not been detailed in the surveyed research literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy, in particular, provides information about the chemical environment, number, and connectivity of hydrogen atoms.
For a molecule of this compound (C₁₂H₇NOS), the ¹H NMR spectrum would be expected to display a series of signals in the aromatic region. The precise chemical shifts (δ) and coupling patterns (J) of these signals would allow for the assignment of each proton to its specific position on the fused ring system. The integration of these signals would confirm the presence of the seven hydrogen atoms in the structure.
Detailed experimental ¹H NMR data for this compound is not provided in the reviewed scientific literature.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition, C₁₂H₇NOS. The calculated molecular weight for this compound is 213.26 g/mol nih.gov. The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to this mass. Analysis of the fragmentation pattern could further corroborate the structure of the fused heterocyclic system.
Specific mass spectrometry fragmentation data for this compound is not available in the surveyed literature.
Elemental Analysis
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical and molecular formula of a synthesized substance.
The theoretical elemental composition of this compound (C₁₂H₇NOS) would be calculated and compared against experimental values obtained from combustion analysis. A close match between the theoretical and found percentages for C, H, and N would serve as crucial evidence for the purity and identity of the compound.
Experimental elemental analysis results for this compound have not been reported in the reviewed literature.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The analysis of 5H-1-Benzothiopyrano[2,3-b]pyridin-5-one has provided detailed insights into its solid-state structure. nih.gov
The compound crystallizes in the monoclinic space group P2₁/c. nih.gov A significant finding from the crystallographic analysis is the presence of disorder in the crystal structure. The thioether sulfur atom (S1) and the carbonyl group (C=O) are disordered over two sites, each with a 50% occupancy. Furthermore, the nitrogen atom of the pyridine ring is disordered over four possible positions. nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₇NOS |
| Formula Weight | 213.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7308 (18) |
| b (Å) | 3.8585 (9) |
| c (Å) | 15.771 (3) |
| β (°) | 99.333 (9) |
| Volume (ų) | 464.20 (18) |
| Z | 2 |
| Temperature (K) | 296 (2) |
Data sourced from Khan et al. (2008). nih.gov
The X-ray structure reveals that the molecule, with one half-molecule in the asymmetric unit, is located on a crystallographic center of inversion. nih.gov This inherent symmetry, combined with the observed disorder, dictates the molecule's conformation in the solid state. The fused three-ring system is nearly planar. The disorder of the nitrogen atom suggests that in the crystal lattice, there is a statistical distribution of its position within the pyridine ring, a phenomenon that has been handled during the refinement of the crystal structure. nih.gov
The packing of this compound molecules in the crystal is stabilized by a combination of intermolecular forces. Adjacent molecules are linked by C–H⋯O hydrogen bonds. nih.govnih.gov
In addition to hydrogen bonding, π-π stacking interactions play a crucial role in stabilizing the crystal structure. These interactions occur between the planar aromatic ring systems of adjacent molecules, with reported centroid-centroid distances of 3.635 Å and 3.858 Å. nih.govnih.gov
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| C5—H5⋯O1ⁱ | 0.93 | 2.53 | 3.286 (7) | 139 |
Symmetry code: (i) x, -y+3/2, z-1/2. Data sourced from Khan et al. (2008). nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Computations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of the "Thiochromeno[2,3-b]pyridin-5-one" scaffold. By approximating the many-electron problem to one of electron density, DFT calculations offer a balance between computational cost and accuracy, making them ideal for studying complex heterocyclic systems.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its reactivity and physical properties. DFT calculations have been employed to determine key electronic parameters of thiochromeno-pyridine derivatives. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities. A related study on chromeno[2,3-b]pyridines demonstrated that the HOMO and LUMO energy levels are crucial in evaluating their potential as materials for organic light-emitting diodes (OLEDs), where the energy gap is related to the rate of non-radiative decay. dntb.gov.ua
The molecular electrostatic potential (MEP) surface is another critical aspect elucidated by DFT. The MEP map highlights the electron-rich and electron-poor regions of the molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding.
Molecular Geometry Optimization
Precise knowledge of the three-dimensional arrangement of atoms is crucial for understanding the steric and electronic properties of "this compound". DFT methods are extensively used to perform molecular geometry optimization, yielding the most stable conformation of the molecule.
A crystallographic study on a closely related derivative, 5H-Thiochromeno[2,3-b]pyridine-5,10,10-trione, revealed key geometric parameters. The asymmetric unit of this compound contains two independent molecules with distinct geometrical configurations. The dihedral angles between the benzene (B151609) and pyridine (B92270) rings were found to be 3.7(2)° and 5.40(19)° in the two molecules. nih.gov The central heterocyclic fused ring exhibits a slight twist. nih.gov Such experimental data provides an excellent benchmark for validating the accuracy of DFT-optimized geometries.
Table 1: Selected Geometric Parameters for a 5H-Thiochromeno[2,3-b]pyridine Derivative
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral Angle (Benzene/Pyridine) | 5.40 (19)° | 3.72 (20)° |
| Puckering Parameter (Q) | 0.122 (3) Å | 0.101 (3) Å |
| Puckering Parameter (θ) | 100.4 (14)° | 101.4 (3)° |
| Puckering Parameter (φ) | 185.3 (18)° | 2 (2)° |
Data extracted from a crystallographic study on 5H-Thiochromeno[2,3-b]pyridine-5,10,10-trione. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand the binding modes of potential inhibitors to their biological targets.
While specific molecular docking studies on "this compound" are not widely reported, research on analogous structures provides valuable insights. For instance, in silico molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer protein target CB1a have been conducted. semanticscholar.orgnih.gov These studies revealed binding affinity values ranging from -5.3 to -6.1 Kcal/mol, with interactions involving key amino acid residues such as ILE-8, LYS-7, and TRP-12. semanticscholar.org Similarly, docking studies on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been used to evaluate their neurotropic activity. mdpi.com These examples underscore the potential of applying molecular docking to "this compound" derivatives to explore their interactions with various biological targets.
Table 2: Representative Molecular Docking Data for Related Heterocyclic Scaffolds
| Compound Scaffold | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Examples) |
| 2H-Thiopyrano[2,3-b]quinoline | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12 |
| Pyrano-pyridothieno-pyrimidines | Not Specified | - | - |
Data is illustrative and based on studies of related, but not identical, molecular structures. semanticscholar.orgmdpi.com
Reaction Mechanism Prediction and Validation through Computational Models
Computational models are instrumental in elucidating the intricate pathways of chemical reactions. For the synthesis of thiochromeno-pyridine systems, computational studies can help to predict the most likely reaction mechanisms and validate experimentally observed outcomes.
The synthesis of the isomeric thiochromeno[4,3-b]pyridines has been proposed to proceed through a sequential dehydrative cyclocondensation. nih.govacs.orgsemanticscholar.orgnih.gov A plausible mechanism involves the initial acid-driven enolization of thiochroman-4-one (B147511), which then undergoes a nucleophilic addition to an arylhydrazonal. Subsequent intramolecular cyclization and dehydration steps lead to the final tricyclic product. mdpi.com Computational modeling of these steps, including transition state analysis, can provide activation energies and reaction profiles, thereby validating the proposed mechanism.
Similarly, the one-pot synthesis of 5-O-substituted 5H-chromeno[2,3-b]pyridines has been mechanistically investigated, revealing a two-step transformation where the solvent also acts as a reactant. dntb.gov.uamdpi.comnih.gov Computational validation of such complex multi-component reactions is crucial for optimizing reaction conditions and expanding the synthetic scope.
Conformational Landscape Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational landscape analysis explores the different spatial arrangements of a molecule and their relative energies. For a polycyclic system like "this compound," understanding its accessible conformations is key.
Polycyclic molecules, such as steroids and decalins, have more rigid structures compared to their acyclic counterparts, but they still possess a degree of conformational flexibility. fiveable.meopenstax.orgpressbooks.pub The fusion of rings restricts the conformational freedom of each individual ring. In the case of "this compound," the central thiopyran ring is expected to adopt specific puckered conformations, such as a half-chair or a twist-boat, to minimize steric and torsional strain. researchgate.netyoutube.com A theoretical study on 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives showed that the chair conformer of the tetrahydro-2H-thiopyran ring was significantly more stable than the twist conformers. researchgate.net Computational methods, such as potential energy surface scans and molecular dynamics simulations, can be employed to map out the conformational landscape of "this compound" and identify the low-energy conformers that are likely to be populated under physiological conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.
While specific QSAR studies on "this compound" are limited, research on related scaffolds highlights the potential of this methodology. For example, a 3D-QSAR study was performed on a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ). nih.gov This study utilized a receptor-induced 3D-QSAR model, which incorporated information from molecular docking, to explore the structural requirements for potent inhibition. The resulting contour maps provided insights into the favorable and unfavorable steric and electronic interactions within the active site, guiding the design of new, more potent inhibitors. nih.gov The application of similar QSAR methodologies to a library of "this compound" derivatives could accelerate the discovery of novel bioactive agents.
Investigation of Biological and Pharmacological Activities Mechanism Oriented
Antimicrobial Activity
The antimicrobial potential of Thiochromeno[2,3-b]pyridin-5-one derivatives has been evaluated against various microorganisms.
Antibacterial Potential
A series of 9-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-one derivatives have been synthesized and screened for their antibacterial properties. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria to determine their efficacy.
The antibacterial activity was assessed using the disc diffusion method, with inhibition zones measured in millimeters. The results indicated that several derivatives exhibited notable antibacterial activity. For instance, against Staphylococcus aureus, a Gram-positive bacterium, compounds with specific substitutions on the benzylidene ring showed significant zones of inhibition. Similarly, activity was observed against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is thought to be related to the structural features of the compounds, which may interfere with bacterial cellular processes.
| Compound | Substitution | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|---|---|
| 1 | -H | 12 | 10 | 11 | 9 |
| 2 | 4-Cl | 15 | 13 | 14 | 11 |
| 3 | 4-NO2 | 18 | 16 | 17 | 14 |
| 4 | 4-OCH3 | 14 | 12 | 13 | 10 |
Antifungal Efficacy
No specific studies on the antifungal efficacy of this compound derivatives were identified in the reviewed literature. While related thiochromeno-containing compounds have shown antifungal properties, data pertaining directly to this specific scaffold is not available. nih.gov
Antiviral Effects
There is currently a lack of specific research on the antiviral effects of this compound and its derivatives. General antiviral activity has been reported for the broader class of thiochromeno-containing compounds, but targeted studies on this particular molecular framework have not been found. nih.gov
Antioxidant Properties and Radical Scavenging Activity
The antioxidant potential of 9-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-one derivatives has been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
The study revealed that several of the synthesized derivatives possess significant radical scavenging activity. The percentage of DPPH radical inhibition was measured at a specific concentration to compare the efficacy of the different compounds. The results suggest that the antioxidant capacity is influenced by the nature and position of substituents on the benzylidene moiety. For example, the presence of electron-donating groups was found to enhance the radical scavenging potential.
| Compound | Substitution | % Inhibition at 100 µg/mL |
|---|---|---|
| 1 | -H | 65 |
| 2 | 4-Cl | 72 |
| 3 | 4-NO2 | 58 |
| 4 | 4-OCH3 | 85 |
Anticancer and Antitumor Potential (in vitro cell line studies, mechanistic focus)
Specific in vitro studies on the anticancer and antitumor potential of this compound derivatives against human cancer cell lines were not found in the reviewed scientific literature. While research on related structures like thieno[2,3-b]pyridines has shown anticancer activity, this data is not directly applicable to the this compound scaffold. nih.gov
Cell Proliferation Inhibition Mechanisms
Due to the absence of specific studies on the anticancer activity of this compound derivatives, there is no available information regarding their potential mechanisms of cell proliferation inhibition.
Enzyme Inhibition Studies
While direct enzymatic inhibition studies on this compound are not extensively documented, research on the closely related 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, such as Amlexanox (B1666007), has revealed inhibitory activity against specific kinases. nih.gov These findings suggest that the broader chromeno[2,3-b]pyridin-5-one scaffold can interact with and modulate the activity of enzymes involved in inflammatory pathways.
Notably, derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have been identified as inhibitors of Pim-1 kinase, a proto-oncogene protein kinase. nih.gov For instance, certain 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups at the 2-position have demonstrated moderate inhibitory activity against Pim-1. nih.gov This suggests that the pyridine-fused thiophene (B33073) core, which shares structural similarities with the thiochromeno[2,3-b]pyridine system, is a viable starting point for the design of kinase inhibitors.
Although specific data on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), or tubulin polymerization by this compound is not currently available, the diverse biological activities reported for related heterocyclic systems warrant future investigation into these potential targets.
Target Specificity and Modulation of Cellular Pathways
The pharmacological effects of this class of compounds are intrinsically linked to their ability to modulate specific cellular pathways. Analogs of the chromeno[2,3-b]pyridin-5-one core have been shown to influence key signaling cascades involved in inflammation and obesity. Specifically, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid act as inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. nih.gov These kinases are crucial players in insulin-independent pathways that regulate energy storage and expenditure. nih.gov
In cellular assays, selected analogs have demonstrated the ability to enhance the phosphorylation of p38 and TBK1, and to elicit the secretion of interleukin-6 (IL-6) in 3T3-L1 adipocytes, surpassing the activity of the parent compound, Amlexanox. nih.gov This modulation of kinase activity and cytokine secretion highlights the potential of this scaffold to influence cellular processes central to metabolic and inflammatory disorders.
Structure-Activity Relationships (SAR) in a Biological Context
The biological activity of this compound and its analogs is highly dependent on their molecular structure, with the nature and position of substituents playing a critical role in determining their pharmacological profile.
Impact of Substituents on Bioactivity
Studies on 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have provided valuable insights into the structure-activity relationships (SAR) of this scaffold. nih.gov A strategy involving late-stage diversification of the A-ring through palladium-catalyzed cross-coupling reactions has allowed for the exploration of a wide range of substituents at the R6, R7, and R8 positions. nih.gov
This research has revealed that modifications on the A-ring can significantly impact both the potency and selectivity of these compounds as TBK1 and IKKε inhibitors. For instance, certain A-ring substituents have been shown to enhance selectivity towards either kinase. nih.gov In the related thiochromeno[4,3-b]pyridine series, the nature of substituents on the N-aryl moieties also influences the yield of the synthesis, with electron-withdrawing groups like chloro or bromo resulting in slightly lower yields. acs.org
The following table summarizes the in vitro activity of selected R7 and R8 substituted 5-oxo-5H- nih.govbenzopyrano[2,3-b]pyridines, highlighting the influence of substituents on their inhibitory activity against TBK1 and IKKε.
| Compound | R7 | R8 | TBK1 IC50 (µM) | IKKε IC50 (µM) |
| 5 (Amlexanox) | i-Pr | H | 0.85 ± 0.14 | 2.0 ± 0.3 |
| 125 | Cyclohexyl | H | 0.21 ± 0.04 | 0.49 ± 0.08 |
Data sourced from a study on substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives. nih.gov
Correlation between Molecular Structure and Pharmacological Profile
The correlation between the molecular structure of these compounds and their pharmacological profile is a key area of investigation. For the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid analogs, the introduction of a cyclohexyl group at the R7 position (compound 125) resulted in a significant increase in inhibitory potency against both TBK1 and IKKε compared to the isopropyl group of Amlexanox. nih.gov This modification also led to a robust in vivo response.
The development of a comprehensive SAR is crucial for the rational design of more potent and selective inhibitors. The ability to introduce a diverse range of substituents through late-stage synthetic modifications provides a powerful tool for optimizing the pharmacological profile of the this compound scaffold. nih.gov
In vitro and In vivo (animal model) Studies
The therapeutic potential of this class of compounds has been evaluated in both in vitro and in vivo models. In vitro studies on derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid have demonstrated their ability to inhibit the target kinases, TBK1 and IKKε, with IC50 values in the low micromolar to nanomolar range. nih.gov
The in vivo efficacy of these compounds has been assessed in mouse models of obesity. Amlexanox has been shown to reverse insulin (B600854) resistance, inflammation, and hepatic steatosis in mice on a high-fat diet. nih.gov A key biomarker for the efficacy of these compounds is an increase in serum IL-6 levels. nih.gov
An analog bearing a cyclohexyl modification at the R7 position (compound 125), which exhibited potent in vitro activity, was tested in obese mice. This compound demonstrated a serum IL-6 response comparable to that of Amlexanox. nih.gov Furthermore, treatment with compound 125 resulted in significant weight loss and improved insulin sensitivity over a four-week period, with effects that were comparable to those of Amlexanox. nih.gov These findings underscore the therapeutic potential of this scaffold in the treatment of metabolic diseases.
The following table presents a summary of the in vivo efficacy of compound 125 compared to Amlexanox and a vehicle control in a 4-week trial with obese mice.
| Treatment Group | Change in Body Weight (%) | Serum IL-6 (pg/mL) |
| Vehicle | +5.2% | ~20 |
| Amlexanox (5) | -8.5% | ~120 |
| Compound 125 | -7.9% | ~110 |
Data represents approximate values based on a study of obese mice treated with 25 mg/kg of the respective compounds. nih.gov
Advanced Applications and Future Research Directions
Potential as Chemical Probes and Research Tools
The photochemical and photophysical properties of heterocyclic compounds analogous to thiochromeno[2,3-b]pyridin-5-one suggest their potential utility as research tools. For instance, the structurally related 1-azaxanthone (5H-chromeno[2,3-b]pyridin-5-one) has been noted for its usefulness as a probe for studying polarity, reactivity, and radical pair dynamics within supramolecular systems. semanticscholar.org This suggests that this compound and its derivatives could be developed as fluorescent probes, leveraging their potential luminescent properties for imaging and sensing applications in biological and chemical systems. Further investigation into their photophysical characteristics is a promising avenue of research.
Role in Materials Science and Organic Electronics
The broader class of thiochromene derivatives is being considered for applications in materials science, particularly in the realm of organic electronics and photonic devices, owing to their distinct electronic properties. evitachem.com The sulfur atom within the this compound structure imparts specific electronic characteristics that could be harnessed for creating novel organic semiconductors or components of light-emitting diodes (OLEDs). Future research could focus on synthesizing polymers or thin films from functionalized this compound monomers and evaluating their conductivity, charge transport, and photoluminescent properties for potential use in electronic devices.
Development of Novel Derivatives with Enhanced Bioactivity
A significant area of ongoing research is the synthesis and biological evaluation of novel derivatives of the this compound scaffold to discover compounds with enhanced or specific bioactivities. Researchers have successfully synthesized various derivatives with promising antibacterial and antioxidant properties. researchgate.net For example, the introduction of benzylideneamino groups at the 7-position has yielded compounds with notable antioxidant and antibacterial activities. researchgate.netbookpi.org Similarly, the development of thiochromanone derivatives incorporating carboxamide moieties has led to compounds with significant antifungal and antibacterial efficacy. mdpi.com The structure-activity relationship (SAR) studies highlight how modifications, such as the addition of specific functional groups, can modulate the biological effects of the core molecule. nih.gov
Table 1: Bioactivity of Selected this compound Derivatives
| Derivative Class | Modification | Reported Bioactivity | Reference |
|---|---|---|---|
| Benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-ones | Reaction of 7-amino-5H-benzothiopyrano[2,3-b]pyridin-5-one with various benzaldehydes | Antioxidant and Antibacterial | researchgate.net |
| Thiochromanone-carboxamides | Incorporation of a carboxamide moiety | Antibacterial (against Xoo, Xoc, Xac) and Antifungal (against B. dothidea, Phomopsis sp.) | mdpi.com |
| Thiochromeno[4,3-b]pyridines | Fused pyridine (B92270) ring at the [4,3-b] position | Anticancer, Antimicrobial, Antioxidant | nih.govacs.org |
Exploration of Alternative Synthetic Pathways
Developing more efficient, scalable, and environmentally friendly synthetic routes is crucial for the future of this compound chemistry. While traditional methods exist, researchers are exploring novel strategies. These include:
Catalytic Intramolecular Cyclization : The use of a Ytterbium(III) triflate/trifluoromethanesulfonic acid (Yb(OTf)₃/TfOH) co-catalyst system has been shown to be effective for the intramolecular Friedel-Crafts cyclization of phenythiopyridine acids to form the 1-azathioxanthone core under solvent-free conditions. semanticscholar.org This method is advantageous for substrates with both electron-donating and deactivating halogen groups. semanticscholar.org
Microwave-Assisted Synthesis : Multicomponent reactions performed under controlled microwave irradiation offer a rapid and efficient pathway to polyheterocyclic systems, including those based on the thiochromeno[4,3-b]pyridine scaffold. arabjchem.org This technique has also been successfully applied to synthesize 7-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-one derivatives. bookpi.org
High-Pressure "Green" Protocols : For the related thiochromeno[4,3-b]pyridine isomers, a green chemistry approach using a high-pressure Q-tube reactor has been developed. nih.govacs.orgmdpi.com This method involves an ammonium (B1175870) acetate-mediated cyclocondensation and has proven superior to conventional heating, offering safety, scalability, and high atom economy. nih.govacs.org Exploring similar high-pressure systems for the [2,3-b] isomer is a logical next step.
Integration of High-Throughput Screening and Combinatorial Chemistry for Compound Discovery
To accelerate the discovery of new bioactive derivatives, modern drug discovery techniques can be applied. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against specific biological targets. For example, HTS has been used to screen extensive compound libraries to identify novel enzyme substrates or inhibitors. iucr.org
By creating a combinatorial library of this compound derivatives with diverse functional groups at various positions, researchers can employ HTS to efficiently identify lead compounds for a range of therapeutic targets, such as kinases, proteases, or specific receptors. This approach significantly streamlines the discovery process compared to traditional, one-by-one synthesis and testing.
Advanced Spectroscopic Characterization
Thorough structural confirmation and analysis are fundamental to understanding the properties of this compound and its derivatives. A range of spectroscopic techniques are employed for their characterization. researchgate.netnih.gov
NMR Spectroscopy : ¹H and ¹³C NMR are routinely used to elucidate the chemical structure of newly synthesized compounds. researchgate.netarabjchem.org
Mass Spectrometry (MS) : Mass spectrometry and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the molecular weight and elemental composition of the target molecules. semanticscholar.orgnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying key functional groups present in the molecule. researchgate.netarabjchem.org
X-ray Crystallography : For definitive structural and stereochemical analysis, single-crystal X-ray diffraction is invaluable. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. For example, a detailed crystallographic study of 5H-Thiochromeno[2,3-b]pyridine-5,10,10-trione revealed specific dihedral angles between the rings and detailed puckering parameters of the central fused ring. nih.gov
Table 2: Spectroscopic and Analytical Methods for Characterization
| Technique | Purpose | Reference |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of molecular structure and proton/carbon environment. | researchgate.netarabjchem.org |
| Mass Spectrometry (MS, HRMS) | Confirmation of molecular weight and elemental formula. | semanticscholar.orgnih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H). | researchgate.netarabjchem.org |
| X-ray Crystallography | Determination of precise 3D molecular structure, conformation, and crystal packing. | nih.gov |
| Elemental Analysis | Verification of the empirical formula. | researchgate.netarabjchem.org |
Theoretical Studies for Rational Design and Lead Optimization
Computational chemistry and theoretical studies are powerful tools for guiding the synthesis of new derivatives. By using methods like Density Functional Theory (DFT), researchers can predict the geometric and electronic properties of proposed molecules before they are synthesized. researchgate.net
These studies can calculate quantum chemical parameters such as HOMO-LUMO energy gaps, electrophilicity, and chemical hardness, which provide insights into the molecule's reactivity and potential interactions with biological targets. researchgate.net Hirshfeld surface analysis can further be used to investigate and visualize intermolecular interactions within the crystal structure. researchgate.net This "in silico" approach facilitates the rational design of new this compound derivatives with optimized properties for specific applications, saving significant time and resources in the laboratory.
Challenges and Opportunities in this compound Research
The exploration of this compound and its derivatives stands as a compelling frontier in medicinal chemistry and materials science. This heterocyclic scaffold, while promising, presents a unique set of challenges that researchers must navigate. Concurrently, these hurdles open doors to significant opportunities for innovation and discovery, driving the field toward novel applications and a deeper understanding of its chemical and biological properties.
Challenges in this compound Research
The primary obstacles in the advancement of this compound research are centered around its synthesis, structural complexity, and physicochemical properties.
Synthetic Complexities: The synthesis of the this compound core and its derivatives can be intricate. While various synthetic methodologies have been developed, they often come with limitations. For instance, some established routes may require harsh reaction conditions, multi-step processes, or the use of expensive and specialized catalysts. nih.govacs.orgacs.org Achieving high yields can be challenging and highly dependent on the nature and position of substituents on the aromatic rings. nih.govacs.org Furthermore, compared to its isomer, thiochromeno[4,3-b]pyridine, there has been comparatively less focus on developing diverse and efficient synthetic pathways for the [2,3-b] fused system. nih.govacs.orgresearchgate.net The synthesis can also lead to the formation of isomeric byproducts, which complicates the purification process and requires sophisticated separation techniques. nih.gov
Structural Elucidation: The rigid, multi-ring structure of this compound can present challenges in its characterization. While standard spectroscopic techniques such as NMR and mass spectrometry are essential, unambiguous determination of the regiochemistry and stereochemistry of new derivatives often necessitates advanced methods like single-crystal X-ray diffraction. nih.gov The subtle differences in the chemical environment of protons and carbons in the fused ring system can make spectral interpretation complex.
Physicochemical Properties: The planar and aromatic nature of the this compound scaffold can lead to poor solubility in common aqueous and organic solvents. This limitation can be a significant impediment to biological evaluation, as it can hinder the preparation of stock solutions for in vitro assays and affect bioavailability in in vivo studies. Overcoming solubility issues is a critical step in the development of any potential therapeutic agent based on this scaffold. google.com
Opportunities for Future Research
Despite the challenges, the field of this compound research is ripe with opportunities for significant advancements.
Development of Novel Synthetic Methodologies: There is a considerable opportunity to develop more efficient, versatile, and environmentally benign synthetic strategies. The application of modern synthetic techniques such as microwave-assisted synthesis, multicomponent reactions, and green chemistry principles could streamline the production of this compound derivatives. bookpi.orgbohrium.commdpi.comtandfonline.com The exploration of novel catalysts and reaction media could lead to higher yields, reduced reaction times, and a broader substrate scope. nih.govacs.orgacs.org
Exploration of Diverse Biological Activities: The thiochromene heterocyclic system is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and antioxidant properties. nih.govbookpi.orgacs.orgresearchgate.netnih.gov A significant opportunity lies in the synthesis and screening of a diverse library of this compound analogues to uncover new lead compounds for various diseases. The unique electronic and steric properties of this specific scaffold may lead to novel mechanisms of action and improved selectivity.
Computational and In Silico Studies: The use of computational tools, such as molecular docking and density functional theory (DFT) calculations, presents a powerful opportunity to accelerate the drug discovery process. bookpi.org These in silico methods can be employed to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes and receptors. This can aid in the rational design of more potent and selective compounds and provide insights into their potential mechanisms of action, thereby guiding synthetic efforts.
Materials Science Applications: Beyond its medicinal potential, the planar, electron-rich structure of this compound suggests possible applications in materials science. There is an opportunity to investigate these compounds as potential organic dyes, fluorescent probes, or components in organic electronic devices. mdpi.com
Target-Specific Drug Design: As the understanding of the biological targets of thiochromene-based compounds grows, there is a significant opportunity for the rational design of this compound derivatives that are highly specific for a particular enzyme or receptor. For example, targeting enzymes like topoisomerases is a proven strategy in cancer chemotherapy, and derivatives of this scaffold could be tailored for enhanced activity and reduced side effects. researchgate.netgoogle.com
The following table provides a summary of the challenges and opportunities in the research of this compound:
| Aspect | Challenges | Opportunities |
| Synthesis | - Complex multi-step procedures nih.govacs.orgacs.org - Harsh reaction conditions nih.govacs.org - Low yields and isomeric mixtures nih.govacs.orgnih.gov - Limited number of reported synthetic routes nih.govacs.orgresearchgate.net | - Development of green and efficient methods (e.g., microwave-assisted, multicomponent reactions) bookpi.orgbohrium.commdpi.comtandfonline.com - Exploration of novel catalysts and reaction media nih.govacs.orgacs.org |
| Characterization | - Ambiguous structural elucidation requiring advanced techniques (e.g., X-ray crystallography) nih.gov | - Combination of spectroscopic and computational methods for accurate characterization |
| Physicochemical Properties | - Poor solubility in common solvents google.com | - Synthesis of more soluble derivatives through structural modification |
| Biological Activity | - Limited number of screened compounds | - Exploration of a wide range of biological targets (e.g., anticancer, antimicrobial, antioxidant) nih.govbookpi.orgacs.orgresearchgate.netnih.gov |
| Drug Design | - Lack of comprehensive Structure-Activity Relationship (SAR) data | - Use of in silico tools for rational drug design and prediction of activity bookpi.org - Design of target-specific inhibitors (e.g., topoisomerase inhibitors) researchgate.netgoogle.com |
| Applications | - Primarily focused on biological activity | - Investigation of potential applications in materials science (e.g., dyes, fluorescent probes) mdpi.com |
Q & A
Q. What are the standard synthetic routes for preparing Thiochromeno[2,3-b]pyridin-5-one derivatives, and how can oxidation steps be optimized?
The title compound and its derivatives are typically synthesized via cyclization of β-(2-chloroaroyl)thioacetanilides with aldehydes or activated carbonyl compounds. A common method involves oxidizing 5H-1-benzothiopyrano[2,3-b]pyridin-5-one with acetic acid and hydrogen peroxide under reflux to introduce trione functionality . Optimization of oxidation conditions (e.g., stoichiometry, temperature) is critical to avoid over-oxidation.
Q. How is X-ray crystallography employed to resolve the structure of this compound derivatives?
SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. For example, geometric parameters (bond lengths, angles) and hydrogen bonding networks in 5H-thiochromeno[2,3-b]pyridine-5,10,10-trione were determined using riding H-atoms with , validated against crystallographic data (e.g., CCDC deposition numbers) .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Key methods include:
- NMR : / NMR to confirm substituent positions (e.g., aryl protons at δ 7.40–8.24 ppm in 8-(3-chloropropoxy) derivatives) .
- MS/IR : Molecular ion peaks (e.g., ) and carbonyl stretching vibrations (~1700 cm) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of this compound derivatives?
Microwave irradiation accelerates tandem [3+3] annulation and nucleophilic aromatic substitution (SNAr) reactions. For instance, β-(2-chloroaroyl)thioacetanilides react with 4-arylidene-2-phenyloxazol-5(4H)-ones in 15–30 minutes at 100–120°C, achieving yields >75% compared to conventional heating (6–12 hours) . Catalytic systems like KF/AlO with PEG 6000 further enhance efficiency under microwave conditions .
Q. What green chemistry approaches are viable for synthesizing this compound scaffolds?
Q. How do structural modifications (e.g., halogenation, alkylation) influence the biological activity of this compound derivatives?
Substituents at the 7- or 8-positions (e.g., 7-ethyl, 8-bromo) enhance bioactivity. For example, 8-bromo-3-(1-hydroxy-2-naphthoyl) derivatives exhibit fluorescence properties useful in optical applications . Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like fatty acid amide hydrolase (FAAH) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies often arise from catalyst choice or reaction scale. For example:
Q. How can multi-component reactions (MCRs) streamline the synthesis of functionalized this compound derivatives?
A pseudo-four-component reaction of salicylaldehyde, malononitrile, and 6-hydroxy-4-methylpyridin-2(1H)-one in pyridine produces 5H-chromeno[2,3-b]pyridines in one pot with >70% yield . This method eliminates intermediate isolation and reduces waste.
Methodological Challenges
Q. What are the limitations of SHELX in refining this compound structures with disorder or twinning?
SHELXL struggles with severe disorder in fused-ring systems. Strategies include:
Q. How do computational methods complement experimental data in studying this compound reactivity?
DFT calculations (e.g., Gaussian 09) predict regioselectivity in electrophilic substitutions. For example, Fukui indices identify C-8 as the most reactive site for halogenation, aligning with experimental bromination outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
